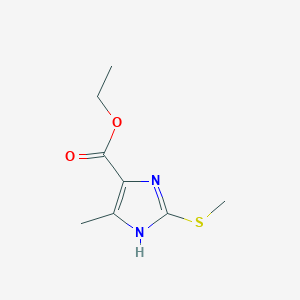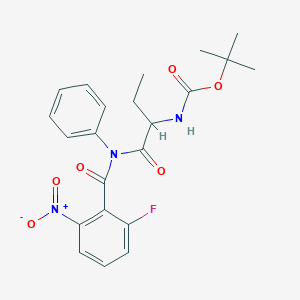
2-Iodo-N-(3-methylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-N-(3-methylbutyl)acetamide is an organic compound with the molecular formula C7H14INO. It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by an iodine atom and the nitrogen atom is bonded to a 3-methylbutyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(3-methylbutyl)acetamide typically involves the iodination of N-(3-methylbutyl)acetamide. One common method is to react N-(3-methylbutyl)acetamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-N-(3-methylbutyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding N-(3-methylbutyl)acetamide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: N-(3-methylbutyl)acetamide derivatives.
Oxidation: N-(3-methylbutyl)acetamide or 3-methylbutyl carboxylic acid.
Reduction: N-(3-methylbutyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Iodo-N-(3-methylbutyl)acetamide has several applications in scientific research:
Biology: Employed in studies involving protein modification and labeling due to its ability to react with thiol groups in cysteine residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Iodo-N-(3-methylbutyl)acetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodine atom acts as an electrophile, reacting with thiol groups in cysteine residues of proteins, leading to the inhibition of enzyme activity. This property makes it useful in studies of enzyme function and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodoacetamide: Similar in structure but lacks the 3-methylbutyl group.
N-(3-Methylbutyl)acetamide: Similar but without the iodine atom.
Chloroacetamide: Contains a chlorine atom instead of iodine.
Uniqueness
2-Iodo-N-(3-methylbutyl)acetamide is unique due to the presence of both the iodine atom and the 3-methylbutyl group, which confer distinct reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
5349-33-7 |
|---|---|
Molekularformel |
C7H14INO |
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
2-iodo-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C7H14INO/c1-6(2)3-4-9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
CNXNFDBAJBXXLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


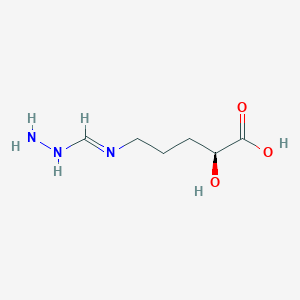
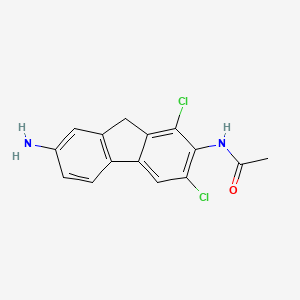
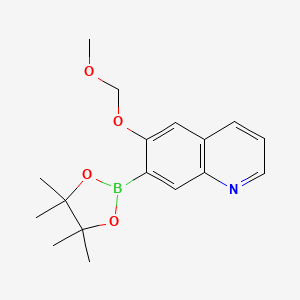
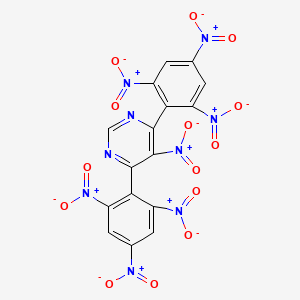
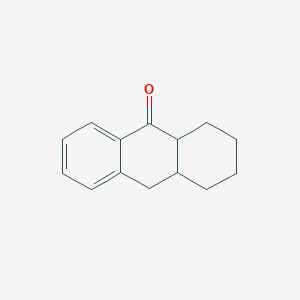
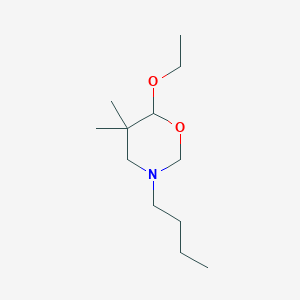
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)

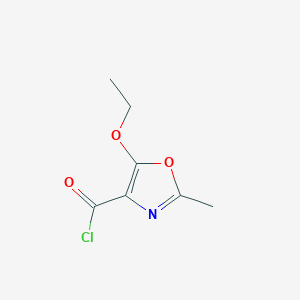

![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
